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Compound of Interest

Compound Name:
5-(3-Hydroxybenzylidene)-

rhodanine

Cat. No.: B1596798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-
Hydroxybenzylidene)-rhodanine, a molecule of interest in medicinal chemistry. Due to the

limited availability of directly published, comprehensive experimental spectra for this specific

molecule, this guide presents a combination of data from closely related rhodanine derivatives

and established spectroscopic principles. The methodologies described are standard for the

structural elucidation of organic compounds.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 5-(3-
Hydroxybenzylidene)-rhodanine and its analogues. This data is crucial for the identification

and characterization of the compound.

Table 1: ¹H NMR Spectral Data
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Proton Assignment
Expected Chemical Shift (δ,

ppm)
Observed Multiplicity

Aromatic-CH (ortho to -OH) 6.8 - 7.0 d

Aromatic-CH (para to -OH) 7.2 - 7.4 t

Aromatic-CH (ortho to

benzylidene)
7.0 - 7.2 d

Aromatic-CH (meta to -OH) 6.9 - 7.1 s (broad)

Vinyl-CH 7.5 - 7.8 s

NH (rhodanine) 12.0 - 13.5 s (broad)

OH (phenolic) 9.0 - 10.0 s (broad)

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on solvent and

concentration.

Table 2: ¹³C NMR Spectral Data
Carbon Assignment Expected Chemical Shift (δ, ppm)

C=S (Thione) 190 - 205

C=O (Carbonyl) 165 - 175

C=C (Vinyl) 120 - 135

C-S (Rhodanine) Not Typically Observed

Aromatic C-OH 155 - 160

Aromatic C-H 115 - 130

Aromatic C (quaternary) 130 - 140

Note: The specific assignments require 2D NMR techniques for confirmation.

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Phenol) Stretching 3200 - 3600 Strong, Broad

N-H (Rhodanine) Stretching 3100 - 3300 Medium, Broad

C-H (Aromatic) Stretching 3000 - 3100 Medium

C=O (Carbonyl) Stretching 1690 - 1720 Strong

C=C (Aromatic) Stretching 1580 - 1620 Medium

C=C (Vinyl) Stretching 1630 - 1650 Medium

C=S (Thione) Stretching 1050 - 1250 Medium

Table 4: Mass Spectrometry (MS) Data
Ion m/z (Mass-to-Charge Ratio) Interpretation

[M]+• 237.00 Molecular Ion

[M-CS]+• 193.01 Loss of Thiocarbonyl

[M-HOCS]+• 176.00
Loss of Hydroxythiophenol

radical

[C₇H₅O]⁺ 105.03 Benzoyl Cation Fragment

[C₃H₂NOS₂]⁺ 132.96 Rhodanine Fragment

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of 5-(3-Hydroxybenzylidene)-rhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent

(e.g., DMSO-d₆, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solvent to calibrate the chemical shift scale to 0 ppm.[1]

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum.

The FID is then Fourier transformed to generate the frequency-domain NMR spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g.,

Attenuated Total Reflectance - ATR).

Sample Preparation:

For solid samples, a small amount of the powder is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Alternatively, the sample can be prepared as a KBr pellet.[3]
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Data Acquisition:

A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded to

subtract atmospheric and instrumental interferences.[4]

The sample is then scanned, and the resulting interferogram is recorded.

The instrument's software performs a Fourier transform on the interferogram to produce the

infrared spectrum, which is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

For EI-MS, a small amount of the sample is introduced into the instrument, where it is

vaporized.

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a

low concentration (typically 1 mg/mL or less) and introduced into the ion source via direct

infusion or after separation by liquid chromatography.[6]

Data Acquisition:

In the ion source, the sample molecules are ionized. In EI, a high-energy electron beam is

used to knock an electron off the molecule, forming a radical cation.[7] ESI involves the

formation of ions from solution.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

A detector records the abundance of ions at each m/z value, generating the mass spectrum.
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Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Relationship of Spectroscopic Techniques to Molecular Structure
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Caption: Relationship between spectroscopic techniques and molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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